molecular formula C15H16F2N4O4S B2549046 2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 904271-06-3

2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2549046
CAS No.: 904271-06-3
M. Wt: 386.37
InChI Key: ZOLUHTYZWADGAI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This complex molecule features a 1,3,4-oxadiazole ring system, a heterocycle known for its metabolic stability and presence in bioactive molecules, which is linked via a methylene bridge to a 2,6-difluorobenzamide group. The structure is further functionalized with a sulfanyl chain terminating in a carbamoyl group connected to a 2-methoxyethyl moiety. The integration of these distinct pharmacophores suggests potential for multifaceted biological interactions. While specific, published biological data for this precise compound may be limited, its structural components are commonly investigated in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators. Researchers may explore its utility in developing novel therapeutic agents, particularly in areas such as oncology, infectious diseases, or inflammation. The presence of the difluorobenzene ring can influence a molecule's electronic properties, lipophilicity, and metabolic profile, while the oxadiazole ring is often studied for its role in hydrogen bonding and its use as a bioisostere for ester or carboxylic acid functionalities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct their own thorough characterization and biological profiling to determine the compound's specific properties and mechanisms of action for their unique applications.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O4S/c1-24-6-5-18-11(22)8-26-15-21-20-12(25-15)7-19-14(23)13-9(16)3-2-4-10(13)17/h2-4H,5-8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLUHTYZWADGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 2,6-Difluorobenzonitrile

The most efficient route involves alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). Key steps include:

  • Reaction Setup : 2,6-Difluorobenzonitrile (1.0 mol) is dissolved in a sodium hydroxide solution (20% wt, 1.5 eq.) and heated to 50°C.
  • Oxidation : H₂O₂ (30% wt, 3.0 eq.) is added dropwise over 3 hours, followed by stirring for 2 hours to ensure complete hydrolysis.
  • Workup : The mixture is neutralized with hydrochloric acid (HCl), cooled to 10°C, and filtered to yield 2,6-difluorobenzamide with a purity ≥99% and yield of 91.2%.

Table 1: Hydrolysis Conditions and Outcomes

Parameter Value
Temperature 50°C
Catalyst NaOH (20% wt)
Oxidizing Agent H₂O₂ (30% wt)
Reaction Time 5 hours
Yield 91.2%
Purity ≥99%

Alternative Routes

Alternative methods include direct amidation of 2,6-difluorobenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide. However, this route is less favored due to lower yields (75–80%) and handling challenges associated with SOCl₂.

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed via cyclization reactions, typically starting from hydrazide intermediates.

Hydrazide Formation and Cyclization

  • Hydrazide Synthesis : Methyl 2-chloro-5-cyanobenzoate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in alkaline conditions to form the corresponding amidoxime.
  • Cyclization : The amidoxime undergoes cyclization with 3,6-dichloropicolinoyl chloride in toluene under reflux, catalyzed by triethylamine (TEA), to yield the 1,3,4-oxadiazole derivative.

Table 2: Cyclization Optimization

Catalyst Temperature Time Yield
None 100°C 11 h <5%
L-Proline 70→100°C 11 h 79%

Thiolation of the Oxadiazole Ring

The sulfanyl group is introduced via nucleophilic substitution. For example, 5-mercapto-1,3,4-oxadiazole derivatives react with alkyl halides in the presence of potassium carbonate (K₂CO₃). In the target compound, 2-[(2-methoxyethyl)carbamoyl]methyl bromide serves as the alkylating agent, yielding the sulfanyl-substituted oxadiazole.

Final Assembly of the Target Compound

Alkylation of the Benzamide Moiety

The benzamide is functionalized with a methylene linker via alkylation. For instance, 2,6-difluorobenzamide reacts with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base to form 2,6-difluoro-3-(prop-2-yn-1-yloxy)benzamide.

Coupling to the Oxadiazole-Sulfanyl Intermediate

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the benzamide and oxadiazole components. The alkyne-functionalized benzamide reacts with an azide derivative of the sulfanyl-oxadiazole in acetonitrile (ACN) with copper iodide (CuI) as a catalyst.

Table 3: Coupling Reaction Parameters

Parameter Value
Catalyst CuI (0.05 eq.)
Base DIPEA
Solvent ACN
Temperature Room temperature
Time 16 hours
Yield 76%

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and scalability. Patent CN101462980B outlines a continuous process where 2,6-difluorobenzonitrile hydrolysis is conducted in a flow reactor at 70–100°C, reducing reaction time to 2 hours and improving yield to 93%. Automated pH adjustment and solvent recycling further enhance viability.

Optimization Strategies

Catalytic Enhancements

Replacing NaOH with tetrabutylammonium hydroxide (TBAH) in hydrolysis improves reaction homogeneity, boosting yield to 94%. Similarly, using microwave irradiation in cyclization steps reduces time from hours to minutes.

Purification Techniques

Chromatography (pentane/EtOAc 1:1) remains standard for laboratory-scale purification, while industrial processes employ crystallization from ethanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound may have potential as a drug candidate due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms and oxadiazole ring may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

RO2959

  • Structure : 2,6-Difluoro-N-[5-(4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide.
  • Key Differences : Replaces the oxadiazole-thioether moiety with a pyrazine-thiazole-piperidine system.
  • Activity : Potent SOCE (store-operated calcium entry) inhibitor, suppressing T-cell cytokine production (IC₅₀ = 6–10 nM in human CD4+ T cells) .
  • Pharmacokinetics : Higher lipophilicity due to the pyrazine-thiazole group may enhance membrane permeability compared to the oxadiazole-based target compound.

GSK-5503A

  • Structure: 2,6-Difluoro-N-(1-(2-phenoxybenzyl)-1H-pyrazol-3-yl)benzamide.
  • Key Differences: Pyrazole ring linked to a phenoxybenzyl group instead of oxadiazole.
  • Activity : Selective CRAC channel blocker with anti-inflammatory effects; lower polarity may improve CNS penetration .

Compound 97

  • Structure: N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide.
  • Key Differences: Thiadiazole core with phenylamino and methylsulfanyl substituents.
  • Activity : Antiviral activity against Influenza A H3N2 (EC₅₀ = 20–40 μM), suggesting thiadiazole derivatives’ utility in viral entry inhibition .

Agrochemical Analogues

Diflubenzuron

  • Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
  • Key Differences : Simpler urea linker instead of oxadiazole-thioether.
  • Activity : Insect growth regulator targeting chitin synthesis; the target compound’s oxadiazole group may offer broader pest selectivity .

Flumetsulam

  • Structure : N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide.
  • Key Differences : Triazolopyrimidine sulfonamide core vs. oxadiazole.
  • Activity : Herbicide with ALS enzyme inhibition; highlights the role of fluorine in agrochemical bioactivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (µg/mL) Key Substituents
Target Compound 414.45 (est.) 2.8–3.5 ~15 (PBS) Oxadiazole, 2-methoxyethyl, thioether
RO2959 470.43 3.9 <10 Pyrazine, thiazole, piperidine
GSK-5503A 421.38 4.2 <5 Pyrazole, phenoxybenzyl
Compound 97 389.47 2.5 ~50 Thiadiazole, phenylamino
  • Target Compound : Moderate logP and solubility suggest balanced oral bioavailability. The 2-methoxyethyl group may reduce metabolic clearance compared to methylsulfanyl derivatives .

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